

Y06036 Structure-Activity Relationship Studies: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Y06036**, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its potential application in the treatment of castration-resistant prostate cancer (CRPC).

Introduction

Y06036, also identified as compound 6i, is a novel small molecule inhibitor targeting the bromodomains of BET proteins, particularly BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[5] In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth and survival. BRD4 has been shown to be a critical co-regulator of AR, making it an attractive therapeutic target. Y06036 was developed through structure-based drug design to selectively inhibit BET bromodomains, thereby disrupting AR signaling and inhibiting cancer cell growth.

Core Structure and Binding Mode

The chemical structure of **Y06036** features a benzo[d]isoxazole core. This rigid scaffold serves as a platform for the presentation of functional groups that interact with the BRD4 bromodomain. Key interactions include hydrogen bonding and hydrophobic interactions within the acetylated lysine binding pocket of BRD4.



Structure-Activity Relationship (SAR) Studies

The following table summarizes the structure-activity relationship data for **Y06036** and its analogs, as reported in the primary literature. The data highlights the impact of various substitutions on the core scaffold on the binding affinity to BRD4 and cellular potency.

Compo und ID	R1	R2	BRD4(1) Kd (nM)	LNCaP IC50 (µM)	C4-2B IC50 (μM)	22Rv1 IC50 (μM)	VCaP IC50 (µM)
Y06036 (6i)	OMe	Br	82	1.06	2.62	1.50	0.63
6a	Н	Н	>10000	>50	>50	>50	>50
6b	ОМе	Н	240	4.31	8.93	6.25	2.17
6c	OMe	F	110	1.52	3.18	2.11	0.89
6d	OMe	Cl	95	1.23	2.89	1.76	0.75
6e	OMe	I	120	1.87	3.54	2.33	1.12
6f	OMe	Me	150	2.15	4.21	2.89	1.34
6g	ОМе	Et	180	2.56	5.01	3.12	1.67
6h	ОМе	OMe	350	5.23	10.1	7.89	3.45
7m	-	-	81	0.98	2.51	1.42	0.59

Data extracted from Zhang et al., J Med Chem. 2018, 61(7), 3037–3058.

Experimental Protocols General Synthesis of Y06036 and Analogs

A detailed synthetic scheme for **Y06036** (6i) and its analogs is provided in the work by Zhang et al. The general approach involves a multi-step synthesis starting from commercially available materials. Key steps typically include the formation of the benzo[d]isoxazole core, followed by the introduction of various substituents at the R1 and R2 positions through standard organic chemistry transformations.



BRD4(1) Binding Assay (AlphaScreen)

The binding affinity of the compounds to the first bromodomain of BRD4 (BRD4(1)) was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method.

Protocol:

- Reagents: Biotinylated histone H4 peptide (H4-AcK5/8/12/16), GST-tagged BRD4(1), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
- Procedure:
 - All components are diluted in the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
 - A mixture of GST-BRD4(1) and the biotinylated histone peptide is pre-incubated.
 - The test compound (e.g., Y06036) at varying concentrations is added to the mixture.
 - Anti-GST Acceptor beads are added, followed by incubation.
 - Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.
 - The AlphaScreen signal is read on a suitable plate reader.
- Data Analysis: The IC50 values are calculated from the dose-response curves, and Kd values can be derived from these.

Cell Viability Assay

The anti-proliferative activity of the compounds was assessed in various prostate cancer cell lines using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol (General):

Cell Seeding: Prostate cancer cells (LNCaP, C4-2B, 22Rv1, VCaP) are seeded in 96-well
plates at an appropriate density and allowed to adhere overnight.

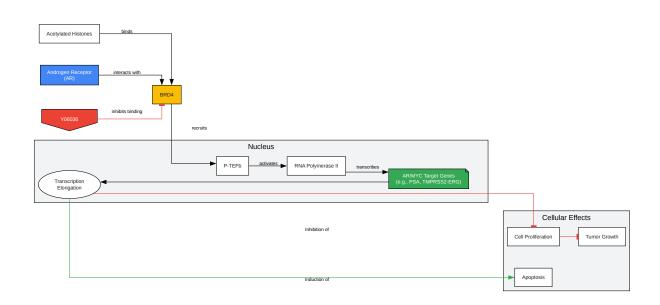


- Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., Y06036) for a specified period (e.g., 72 hours).
- Reagent Addition: A viability reagent (e.g., MTT solution or CellTiter-Glo reagent) is added to each well.
- Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
- Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a microplate reader.
- Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

Y06036 exerts its anti-tumor effect by inhibiting the interaction between BRD4 and acetylated histones. This disrupts the transcriptional activation of key oncogenes, including those regulated by the androgen receptor (AR) and c-MYC. In castration-resistant prostate cancer, AR signaling remains a critical driver of tumor progression. BRD4 acts as a co-activator for AR, facilitating the transcription of AR target genes. By displacing BRD4 from chromatin, Y06036 effectively downregulates the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.





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Caption: BET Inhibition Pathway by Y06036 in Prostate Cancer.

Conclusion



The structure-activity relationship studies of **Y06036** and its analogs have provided valuable insights into the key structural features required for potent and selective inhibition of BET bromodomains. The benzo[d]isoxazole scaffold has proven to be a promising starting point for the development of novel therapeutics for castration-resistant prostate cancer. The detailed experimental protocols and understanding of the underlying signaling pathway provided in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery. Further optimization of this chemical series may lead to the development of clinical candidates with improved efficacy and safety profiles.

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